molecular formula C₂₅H₂₉NO₈ B1146294 Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Mixture of Dia CAS No. 15008-41-0

Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Mixture of Dia

Cat. No.: B1146294
CAS No.: 15008-41-0
M. Wt: 471.5
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Description

Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Mixture of Diastereomers) is a biomedical compound known for its inhibitory efficacy against compound-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This compound belongs to the class of glycosides and is derived from monosaccharides.

Preparation Methods

The synthesis of Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside involves several steps. The key synthetic route includes the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions typically involve the use of solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.

Chemical Reactions Analysis

Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is studied for its role in inhibiting bacterial growth, particularly in antibiotic-resistant strains.

    Medicine: Research focuses on its potential as an antimicrobial agent against resistant bacteria.

    Industry: It is utilized in the production of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside involves its interaction with bacterial cell walls. The compound targets specific enzymes and pathways involved in cell wall synthesis, leading to the inhibition of bacterial growth and proliferation. This mechanism is particularly effective against resistant strains of bacteria.

Comparison with Similar Compounds

Similar compounds to Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside include:

    N-Acetyl Muramic Acid: Used in the synthesis of bacterial cell wall components.

    2,3-Diamino-2,3-dideoxy-glucopyranoside: Utilized in the preparation of glycoside derivatives.

The uniqueness of Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside lies in its specific structure, which provides enhanced inhibitory effects against resistant bacteria compared to other similar compounds.

Properties

CAS No.

15008-41-0

Molecular Formula

C₂₅H₂₉NO₈

Molecular Weight

471.5

Origin of Product

United States

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